



Application Notes and Protocols for ENMD-2076 Cell-Based Assays

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1139454	Get Quote

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Introduction

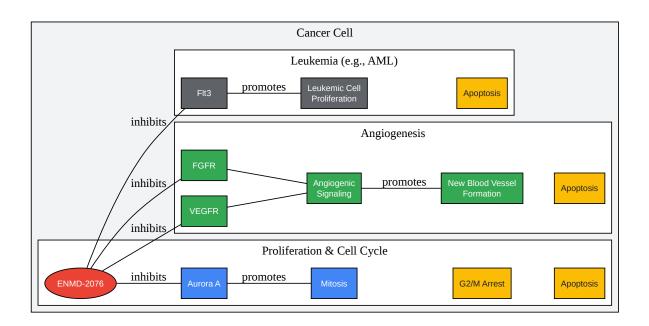
ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary targets include Aurora A, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like tyrosine kinase 3 (Flt3). [1][2] This unique targeting profile makes ENMD-2076 a promising therapeutic agent for a variety of human cancers, including solid tumors and hematopoietic malignancies.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis. By targeting Aurora A kinase, a critical regulator of mitosis, ENMD-2076 can induce G2/M cell cycle arrest and subsequent apoptosis. [3][4] Simultaneously, its inhibition of VEGFRs and FGFRs disrupts the signaling cascades that promote the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] The compound also demonstrates potent activity against Flt3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[5]



Signaling Pathway of ENMD-2076 Inhibition



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Caption: Signaling pathways targeted by ENMD-2076.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.



Target/Cell Line	Assay Type	IC50 (μM)	Reference
Kinase Activity			
Aurora A	Kinase Assay	0.014	[1][6]
Aurora B	Kinase Assay	0.350	[1][6]
Flt3	Kinase Assay	0.00186	[3][4]
KDR/VEGFR2	Kinase Assay	0.0582	[3]
Flt4/VEGFR3	Kinase Assay	0.0159	[3]
FGFR1	Kinase Assay	0.0927	[3]
FGFR2	Kinase Assay	0.0708	[3]
Src	Kinase Assay	0.0564	[3]
PDGFRα	Kinase Assay	0.0564	[3]
Cell Proliferation			
Leukemia	_		
MV4;11	Proliferation Assay	0.025	[3]
U937	Proliferation Assay	0.053	[3]
Kasumi-1	Proliferation Assay	0.11	[7]
THP-1	Proliferation Assay	0.22	[7]
Multiple Myeloma			
IM9	Proliferation Assay	2.99	[4]
ARH-77	Proliferation Assay	4.88	[4]
U266	Proliferation Assay	7.06	[4]
RPMI 8226	Proliferation Assay	4.97	[4]
Solid Tumors			
HCT116 (Colon)	Proliferation Assay	0.15	[8]



HT-29 (Colon)	Proliferation Assay	0.25	[8]
A549 (Lung)	Proliferation Assay	0.35	[8]
PANC-1 (Pancreatic)	Proliferation Assay	0.45	[8]
MCF7 (Breast)	Proliferation Assay	0.55	[8]
PC-3 (Prostate)	Proliferation Assay	0.70	[8]
Endothelial Cells			
HUVEC	Proliferation Assay	0.15	[3]

Experimental Protocols Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is suitable for assessing the anti-proliferative effects of ENMD-2076 on adherent cancer cell lines.

Materials:

- 96-well microtiter plates
- ENMD-2076 stock solution (e.g., 10 mM in DMSO)
- · Complete cell culture medium
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM, pH 10.5
- · Microplate spectrophotometer

Procedure:

 Cell Seeding: Seed cells in 96-well plates at a density of 500-5,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.



- Compound Treatment: Prepare serial dilutions of ENMD-2076 in complete medium. Add 100
 μL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1%
 DMSO).
- Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[1]
- Cell Fixation: Gently remove the medium and add 100 μ L of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
- Washing: Remove the TCA solution and wash the plates five times with slow-running tap
 water. Remove excess water by tapping the plates on a paper towel. Allow the plates to airdry completely.
- SRB Staining: Add 50 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
 Allow the plates to air-dry.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (Alamar Blue)

This protocol is suitable for assessing the viability of non-adherent cell lines, such as leukemia cells.

Materials:

- 96-well microtiter plates
- ENMD-2076 stock solution



- Complete cell culture medium
- Alamar Blue reagent
- Microplate fluorometer or spectrophotometer

Procedure:

- Cell Seeding: Seed 5,000 cells per well in 90 μL of complete medium in a 96-well plate.[1]
- Compound Treatment: Prepare serial dilutions of ENMD-2076 in complete medium. Add 10
 μL of the diluted compound to the appropriate wells.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]
- Alamar Blue Addition: Add 10 μL of Alamar Blue reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
- Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of ENMD-2076 on cell cycle distribution.

Materials:

- 6-well plates
- ENMD-2076 stock solution
- Complete cell culture medium
- Phosphate-buffered saline (PBS)



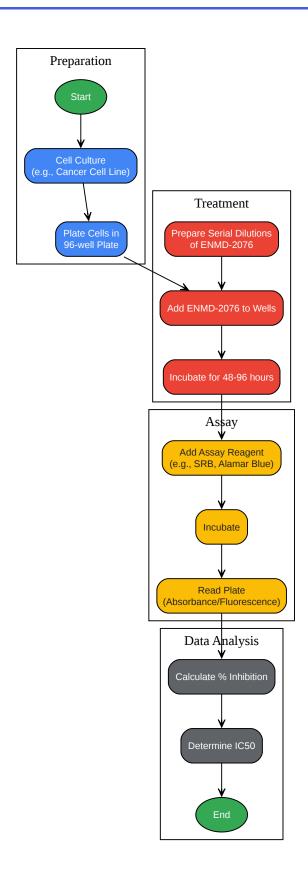
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ENMD-2076 for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Fixation: Wash the cell pellet with PBS and resuspend in 500 μ L of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubation: Incubate at room temperature for 30 minutes in the dark.
- Flow Cytometry: Analyze the samples on a flow cytometer.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1,
 S, and G2/M phases.

Experimental Workflow for a Cell-Based Assay





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Caption: General workflow for an in vitro cell-based assay.



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